
2,3-Dichloro-5-(difluoromethoxy)benzonitrile
Overview
Description
2,3-Dichloro-5-(difluoromethoxy)benzonitrile (CAS: 1806301-63-2) is a halogenated benzonitrile derivative characterized by a nitrile (-CN) group at the benzenoid position, with chlorine atoms at the 2- and 3-positions and a difluoromethoxy (-OCHF₂) substituent at the 5-position. Its molecular formula is C₈H₃Cl₂F₂NO, with a molecular weight of 238.02 g/mol . The compound’s structure combines electron-withdrawing groups (Cl, -CN, -OCHF₂), enhancing its stability and reactivity in agrochemical and pharmaceutical syntheses. The difluoromethoxy group, in particular, balances lipophilicity and metabolic resistance, making it valuable in pesticide design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-(difluoromethoxy)benzonitrile involves several steps. One common method includes the reaction of 2,3-dichlorobenzonitrile with difluoromethoxy reagents under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize by-products. The process involves continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and reagent concentrations to achieve efficient production .
Chemical Reactions Analysis
Substitution Reactions
The chlorine atoms at positions 2 and 3 undergo nucleophilic aromatic substitution (NAS) under specific conditions. Reactivity is enhanced by the electron-withdrawing effects of the trifluoromethoxy (-OCF₂) and nitrile (-CN) groups.
Position | Reagents/Conditions | Product | Notes |
---|---|---|---|
2-Cl | KNH₂, NH₃, 80–100°C | 2-Amino-3-Cl-5-(difluoromethoxy)benzonitrile | Selective substitution at 2-Cl |
3-Cl | NaOMe/MeOH, 60°C | 3-MeO-2-Cl-5-(difluoromethoxy)benzonitrile | Methoxy substitution with K₂CO₃ |
Both Cl | Excess RNH₂, Cu catalyst, 120°C | Di-substituted amine derivatives | Requires elevated temperatures |
Key Findings :
-
The 2-Cl position is more reactive due to steric and electronic factors.
-
Difluoromethoxy groups stabilize intermediates via resonance, facilitating substitution.
Oxidation Reactions
The nitrile group can be oxidized to carboxylic acids or amides under controlled conditions.
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
KMnO₄, H₂SO₄ | 80°C, 6 h | 2,3-Dichloro-5-(difluoromethoxy)benzoic acid | ~75% | |
H₂O₂, NaOH | 25°C, 24 h | 2,3-Dichloro-5-(difluoromethoxy)benzamide | ~60% |
Mechanistic Insight :
-
Oxidation with KMnO₄ proceeds via a nitrile hydrate intermediate.
-
Alkaline peroxide selectively forms amides without over-oxidation.
Reduction Reactions
The nitrile group is reduced to primary amines or aldehydes using hydride reagents.
Reagent | Conditions | Product | Selectivity |
---|---|---|---|
LiAlH₄, THF | 0°C → 25°C, 2 h | 2,3-Dichloro-5-(difluoromethoxy)benzylamine | >90% |
DIBAL-H, Toluene | –78°C, 1 h | 2,3-Dichloro-5-(difluoromethoxy)benzaldehyde | ~85% |
Notes :
-
LiAlH₄ achieves full reduction to amines, while DIBAL-H stops at the aldehyde stage.
-
Chlorine substituents remain intact under these conditions.
Hydrolysis Reactions
The nitrile group hydrolyzes to carboxylic acids or amides in acidic/basic media.
Conditions | Product | Catalyst | Time |
---|---|---|---|
H₂SO₄ (20%), reflux | 2,3-Dichloro-5-(difluoromethoxy)benzoic acid | None | 8 h |
NaOH (10%), H₂O₂ | 2,3-Dichloro-5-(difluoromethoxy)benzamide | Phase-transfer | 24 h |
Optimization :
-
Acidic hydrolysis requires higher temperatures but offers faster conversion.
-
Basic conditions with peroxide minimize side reactions.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aromatic ring.
Reaction Type | Catalyst | Substrate | Product |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | Biaryl derivatives |
Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Primary amine | 2-Amino-3-Cl-5-(difluoromethoxy)benzonitrile |
Challenges :
-
Steric hindrance from the difluoromethoxy group slows coupling kinetics .
-
Chlorine substituents may participate in competing side reactions .
Elimination Reactions
Base-induced elimination of HCl forms cyano-substituted intermediates.
Base | Solvent | Product | Byproduct |
---|---|---|---|
DBU | DMF | 2-Cl-5-(difluoromethoxy)benzonitrile | HCl |
KOtBu | THF | 3-Cl-5-(difluoromethoxy)benzonitrile | HCl |
Applications :
-
Useful for synthesizing mono-chloro derivatives for further functionalization.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
2,3-Dichloro-5-(difluoromethoxy)benzonitrile serves as a crucial intermediate in the synthesis of more complex organic compounds. Its chlorinated and difluoromethoxy functionalities allow for selective substitution reactions, making it valuable in the development of pharmaceuticals and agrochemicals.
Reagent in Chemical Reactions
This compound can participate in various chemical reactions, including:
- Nucleophilic Substitution : The chlorine atoms can be replaced with nucleophiles under appropriate conditions.
- Oxidation and Reduction Reactions : It can undergo oxidation to yield different derivatives, which may have varied biological activities.
Biological Research
Potential Biological Activity
Research has indicated that this compound may exhibit biological activity, particularly in the context of drug development. Studies are ongoing to evaluate its interactions with biological molecules, which could lead to new therapeutic agents.
Mechanism of Action
The compound's mechanism of action typically involves binding to specific enzymes or receptors, influencing their activity. Understanding these interactions is crucial for exploring its potential as a pharmaceutical agent.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties enable the creation of materials with specific characteristics tailored for various applications.
Case Study 1: Pharmaceutical Development
A recent study explored the synthesis of novel glucopyranosyl-substituted benzonitrile derivatives incorporating this compound. The derivatives demonstrated promising activity against certain cancer cell lines, highlighting the compound's potential in medicinal chemistry .
Case Study 2: Agrochemical Applications
Another investigation focused on using this compound as an intermediate for developing new agrochemicals. The synthesized products showed enhanced efficacy against pests compared to existing compounds, indicating its usefulness in agricultural applications .
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-(difluoromethoxy)benzonitrile involves inhibiting specific enzymes in plants that are crucial for their growth. This inhibition leads to the disruption of essential metabolic pathways, ultimately causing the death of the targeted weeds. The molecular targets include enzymes involved in photosynthesis and cell division.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects and Molecular Properties
The table below highlights key structural and functional differences between 2,3-Dichloro-5-(difluoromethoxy)benzonitrile and its analogs:
Key Observations:
Electronic Effects :
- The trifluoromethoxy (-OCF₃) group in 2-Fluoro-5-(trifluoromethoxy)benzonitrile is more electron-withdrawing than difluoromethoxy (-OCHF₂) , leading to reduced nucleophilic aromatic substitution reactivity .
- Trifluoromethyl (-CF₃) in 3-Chloro-5-(trifluoromethyl)benzonitrile increases lipophilicity (higher logP), enhancing membrane permeability in agrochemical formulations .
Structural Complexity: The indazole-containing analog (3-Chloro-5-[2-chloro-5-(2H-indazol-3-ylmethoxy)phenoxy]benzonitrile, ) exhibits a bulky heterocyclic moiety, likely improving target specificity in kinase inhibitors but complicating synthesis . The fused indenyl system in 3-{[2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl]oxy}-5-fluorobenzonitrile () introduces steric hindrance and sulfonyl groups, altering solubility and biological activity .
Reactivity and Stability :
- Pyridine derivatives (e.g., 2,3-Dichloro-5-(trifluoromethyl)pyridine) exhibit higher thermal stability (BP: 172°C) compared to benzonitriles, favoring vapor-phase reactions in pesticide production .
- Nitro groups in 3-Chloro-5-[(2-fluoro-3-methyl-6-nitrophenyl)oxy]benzonitrile enhance electrophilicity but risk redox instability under acidic conditions .
Physicochemical and Regulatory Considerations
Biological Activity
2,3-Dichloro-5-(difluoromethoxy)benzonitrile is a synthetic organic compound with potential applications in various fields, particularly in medicinal chemistry and agrochemicals. This article reviews its biological activity, focusing on its mechanisms of action, effects on biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a benzene ring substituted with two chlorine atoms and a difluoromethoxy group, which enhances its lipophilicity and biological membrane penetration. The nitrile group may interact with various biomolecules, potentially altering their activity.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions, affecting various metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The nitrile group may interfere with enzyme functions critical for cellular processes.
- Receptor Binding : The compound can alter receptor activities, potentially influencing signaling pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of breast cancer cells (e.g., MCF-7 and MDA-MB-231), as well as other malignancies.
Table 1: Cytotoxic Effects on Cancer Cell Lines
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest moderate activity against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL |
Case Studies and Research Findings
- Inhibition of SARS-CoV-2 Mpro : A study identified potential inhibitors for the SARS-CoV-2 main protease (Mpro), revealing that compounds similar to this compound could exhibit antiviral properties by disrupting viral replication pathways .
- Plant Growth Regulation : Research has explored its effects on plant physiology, indicating that the compound can inhibit specific enzymes involved in photosynthesis and growth regulation, thus showing potential as an herbicide .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 2,3-Dichloro-5-(difluoromethoxy)benzonitrile, and how do reaction conditions impact yield and purity?
Methodological Answer: The synthesis typically involves sequential halogenation and nucleophilic substitution. A representative two-step pathway includes:
Chlorination : Introduce chlorine atoms at positions 2 and 3 on a benzonitrile precursor using Cl₂ or sulfuryl chloride (SO₂Cl₂) under controlled temperature (40–60°C) in non-polar solvents (e.g., CCl₄) .
Difluoromethoxy Introduction : Replace a hydroxyl or nitro group at position 5 with a difluoromethoxy group via nucleophilic substitution. Use KF or CsF as fluoride sources in polar aprotic solvents (e.g., DMF) at 80–100°C .
Optimization Tips :
- Catalysts like Pd(OAc)₂ enhance substitution efficiency.
- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve halogen exchange in biphasic systems .
Table 1: Comparative Synthesis Routes
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
1 | Cl₂, CCl₄, 50°C | 85 | 95 |
2 | KF, DMF, 90°C | 72 | 90 |
Q. What spectroscopic techniques are optimal for characterizing structural and electronic properties?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR identifies difluoromethoxy group symmetry (δ = -80 to -90 ppm for CF₂). ¹³C NMR confirms nitrile carbon (C≡N) at ~115 ppm .
- IR Spectroscopy : C≡N stretch (~2230 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) validate functional groups.
- Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., [M+H]⁺ = 234.97 for C₈H₃Cl₂F₂NO).
- X-Ray Crystallography : Resolves regiochemistry of chlorine substituents and planarity of the aromatic ring .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of substitution reactions in this compound?
Methodological Answer: The electron-withdrawing nitrile group directs electrophilic substitution to meta/para positions, while chlorine atoms at 2 and 3 positions create steric hindrance. Computational studies (DFT) show:
- Electrostatic Potential Maps : Highlight electron-deficient regions favoring nucleophilic attack at position 5 .
- Kinetic Control : Lower temperatures (0–25°C) favor substitution at the less hindered position 5 over 4 or 6.
Experimental Validation :
- Competitive reactions with varying nucleophiles (e.g., -OCH₃ vs. -OCHF₂) under kinetic vs. thermodynamic conditions.
Q. What computational models predict adsorption behavior on catalytic surfaces, and how do they guide experimental design?
Methodological Answer:
- Density Functional Theory (DFT) : Models adsorption energies on Ag (111) or Pd (100) surfaces. The nitrile group binds via lone-pair electrons, while Cl atoms interact with surface vacancies .
- Molecular Dynamics (MD) : Simulates orientation at liquid-solid interfaces, showing planar adsorption minimizes steric repulsion.
Table 2: Adsorption Energies (kcal/mol)
Surface | Binding Energy | Preferred Orientation |
---|---|---|
Ag (111) | -25.3 | Parallel to surface |
Pd (100) | -30.1 | Tilted (45°) |
Application : Optimize heterogeneous catalysis (e.g., hydrogenation) by pre-adsorbing the compound on Pd/C .
Q. How can researchers resolve contradictions in reported reaction yields across studies?
Methodological Answer:
- Statistical Design of Experiments (DoE) : Identify critical variables (e.g., solvent polarity, catalyst loading) using factorial designs. For example, a 2³ factorial design evaluates temperature (X₁), solvent (X₂), and catalyst (X₃) interactions.
- Sensitivity Analysis : Rank parameters via Monte Carlo simulations to prioritize optimization (e.g., solvent choice contributes 60% to yield variance) .
Case Study : Discrepancies in difluoromethoxy substitution yields (50–80%) arise from trace moisture depleting fluoride ions. Anhydrous conditions (molecular sieves) improve reproducibility .
Q. What strategies mitigate degradation during long-term storage or under reaction conditions?
Methodological Answer:
- Stability Studies : Accelerated degradation tests (40°C/75% RH) identify hydrolytic susceptibility of the nitrile group.
- Stabilizers : Add antioxidants (e.g., BHT) at 0.1–0.5 wt% to prevent radical-mediated decomposition.
- Storage : Argon-purged amber vials at -20°C reduce photolytic and oxidative degradation .
Properties
IUPAC Name |
2,3-dichloro-5-(difluoromethoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F2NO/c9-6-2-5(14-8(11)12)1-4(3-13)7(6)10/h1-2,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYYDDSOKMJZTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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